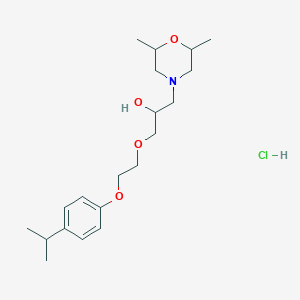

![molecular formula C20H14BrN3O3S B2855649 N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide CAS No. 887869-74-1](/img/structure/B2855649.png)

N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

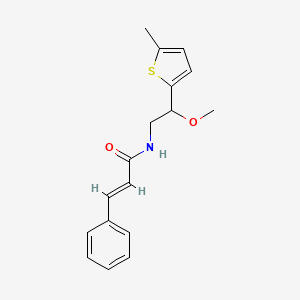

“N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide” is a compound that contains a quinoxaline derivative . Quinoxaline derivatives have been found to exhibit diverse pharmacological activities .

Synthesis Analysis

The synthesis of quinoxaline derivatives involves various methods and synthetic strategies . For instance, the synthesis of quinoxaline derivatives can be achieved via many different methods such as the condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis

Quinoxaline derivatives undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Mecanismo De Acción

Target of Action

It is known that quinoxaline derivatives, which this compound is a part of, have been reported to act against many targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in multiple ways .

Biochemical Pathways

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Direcciones Futuras

The future directions for “N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide” and similar compounds could involve further exploration of their pharmacological activities . The development of new synthesis methods and the study of their mechanisms of action could also be areas of future research .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide involves the reaction of 4-bromo-2-(3-hydroxyquinoxalin-2-yl)aniline with benzenesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-2-(3-hydroxyquinoxalin-2-yl)aniline", "benzenesulfonyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-2-(3-hydroxyquinoxalin-2-yl)aniline in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir.", "Step 3: Slowly add benzenesulfonyl chloride to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Filter the resulting precipitate and wash with a suitable solvent (e.g. ethanol).", "Step 6: Dry the product under vacuum to obtain N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide." ] } | |

Número CAS |

887869-74-1 |

Fórmula molecular |

C20H14BrN3O3S |

Peso molecular |

456.31 |

Nombre IUPAC |

N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C20H14BrN3O3S/c21-13-10-11-16(24-28(26,27)14-6-2-1-3-7-14)15(12-13)19-20(25)23-18-9-5-4-8-17(18)22-19/h1-12,24H,(H,23,25) |

Clave InChI |

HGPLSRHRTZKEPH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4NC3=O |

Solubilidad |

soluble |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[cyclopentyl(2-furylmethyl)amino]propyl}-4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2855566.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2855576.png)

![3-(2-(diethylamino)ethyl)-7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2855582.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2855586.png)